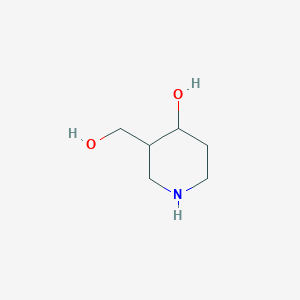

3-(Hydroxymethyl)piperidin-4-ol

Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Sciences

The piperidine framework is one of the most frequently encountered heterocycles in approved pharmaceuticals, highlighting its critical role in drug design. dntb.gov.uaresearchgate.net This significance stems from its structural and chemical properties, which make it an ideal building block for a wide array of complex molecules.

The piperidine ring is not only a component of final products but also a crucial intermediate in the synthesis of other heterocyclic systems. dntb.gov.ua Its chemical stability combined with the reactivity of the nitrogen atom allows for a multitude of chemical transformations. Piperidine and its derivatives are widely used as building blocks in multicomponent reactions and as scaffolds for creating diverse molecular libraries for screening purposes. dntb.gov.uaresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant focus in modern organic chemistry, driven by their broad utility. dntb.gov.ua

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. dntb.gov.uaresearchgate.net Its three-dimensional structure allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets like enzymes and receptors. The incorporation of a piperidine ring can modulate a molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for its pharmacokinetic profile. Chiral piperidine scaffolds are particularly important for enhancing biological activity and selectivity, as well as for improving drug-like properties.

Structural Features and Stereochemical Considerations of Hydroxylated Piperidines

The introduction of hydroxyl groups onto the piperidine ring, as seen in 3-(Hydroxymethyl)piperidin-4-ol (B1624967), adds significant structural and chemical complexity. These hydroxyl groups can act as both hydrogen bond donors and acceptors, influencing molecular conformation and intermolecular interactions.

The stereochemistry of these substituents is of critical importance. The spatial arrangement of the hydroxyl and hydroxymethyl groups in this compound gives rise to multiple stereoisomers. The orientation of these polar groups (axial versus equatorial) has a profound impact on the molecule's electronic properties and basicity. For instance, an equatorial hydroxyl group at the 3-position is significantly more electron-withdrawing than its axial counterpart. nih.gov This stereoelectronic effect can influence the molecule's reactivity and its binding affinity to biological targets. The development of stereoselective synthetic methods is therefore crucial for accessing specific isomers and for studying their distinct biological activities. researchgate.netnih.govyoutube.com

Table 1: Physicochemical Properties of Selected Piperidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C6H13NO2 | 131.17 |

| 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (B1306887) | C13H19NO2 | 221.30 |

| Piperidine | C5H11N | 85.15 |

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a versatile building block for the synthesis of more complex and biologically active molecules. While detailed studies on the parent compound are limited, its derivatives have been explored in several therapeutic areas.

One significant research trajectory involves the use of this compound as a scaffold in drug discovery. For instance, derivatives have been investigated for their potential in treating neurological disorders. The strategic placement of the hydroxyl and hydroxymethyl groups provides a framework for designing ligands that can interact with specific neurotransmitter systems. smolecule.com Furthermore, its N-substituted derivatives, such as 1-benzyl-3-(hydroxymethyl)piperidin-4-ol, have been synthesized and evaluated for potential anticholinesterase and antidepressant activities. smolecule.com

Another area of investigation is in the development of antitubercular agents. In studies aimed at identifying new compounds to combat Mycobacterium tuberculosis, derivatives of 3-(hydroxymethyl)piperidine have shown promising activity, suggesting that the hydroxyl group may be important for their mechanism of action. nih.gov The compound also serves as a key intermediate in the synthesis of structurally rigid analogues of opioid receptor antagonists, where the specific stereochemistry of the substituted piperidine ring is crucial for biological activity. nih.gov

The synthesis of various derivatives of this compound is an active area of research, with a focus on stereoselective methods to obtain specific isomers for biological evaluation. researchgate.net These synthetic efforts underscore the compound's value as a chiral building block for creating novel chemical entities with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-4-5-3-7-2-1-6(5)9/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOGWNRPPJMSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439509 | |

| Record name | 3-(hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252906-75-5, 682331-21-1 | |

| Record name | 3-(hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hydroxymethyl Piperidin 4 Ol and Analogs

General Strategies for Piperidine (B6355638) Ring Formation with Hydroxyl Functionalities

The synthesis of piperidine rings, particularly those bearing hydroxyl groups, is a cornerstone of medicinal chemistry. nih.gov A variety of synthetic methods have been developed, ranging from the reduction of pyridine (B92270) precursors to complex cyclization cascades. researchgate.netrsc.org The choice of strategy often depends on the desired stereochemistry and the nature of other substituents on the piperidine ring.

Catalytic Hydrogenation and Reduction Approaches

Catalytic hydrogenation and reduction of pyridine and piperidinone derivatives are among the most direct routes to substituted piperidines. researchgate.netrsc.org These methods often employ transition metal catalysts and can be tailored to achieve high levels of stereoselectivity. mdpi.com

The hydrogenation of pyridines is a powerful method for accessing the piperidine core. researchgate.netmdpi.com Achieving stereoselectivity in this process is critical, especially when multiple chiral centers are being formed. Various catalytic systems have been developed to address this challenge, often utilizing chiral ligands or auxiliaries to control the facial selectivity of hydrogen addition. dicp.ac.cn

Recent advancements have focused on the use of iridium, rhodium, and ruthenium catalysts for the asymmetric hydrogenation of pyridine derivatives. mdpi.comdicp.ac.cn For instance, iridium catalysts with P,N-ligands have been shown to be effective for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. mdpi.com Similarly, rhodium complexes have been employed for the highly diastereoselective hydrogenation of fluorinated pyridines. mdpi.com The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome, allowing for the selective synthesis of cis or trans isomers. mdpi.com

| Catalyst System | Substrate Type | Key Features |

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Outer-sphere dissociative mechanism. mdpi.com |

| Rhodium(I) with Pinacol Borane | Fluoropyridines | Highly diastereoselective dearomatization/hydrogenation. mdpi.com |

| Ruthenium(II) Complex | Unsaturated Substituted Piperidinones | Followed by lactam reduction for cis-configured products. mdpi.com |

| Rhodium-catalysed transfer hydrogenation | Pyridinium salts | Asymmetric reductive transamination using a chiral primary amine. dicp.ac.cn |

The reduction of piperidinones and their derivatives provides a versatile entry to piperidinols. mdpi.comsciencemadness.org The stereochemical outcome of these reductions is highly dependent on the reducing agent and the substitution pattern of the piperidinone. For example, the Luche reduction of dihydropyridinones can be highly diastereoselective. researchgate.net

Sodium borohydride (B1222165) is a commonly used reagent for the reduction of 4-piperidones. google.comepo.org By conducting the reduction at low temperatures in a protic solvent and in the presence of an inorganic acid, high stereoselectivity for the di-equatorial isomer of the corresponding 4-piperidinol can be achieved. google.comepo.org This method is particularly useful for the synthesis of specific stereoisomers of substituted piperidinols. The reduction of N-substituted 3-acylpiperidines can also be controlled to yield either cis or trans isomers depending on the choice of reducing agent and reaction conditions.

| Starting Material | Reducing Agent/Conditions | Product | Reference |

| Dihydropyridone | Luche Reduction | Piperidinol | researchgate.net |

| 4-Piperidone (B1582916) | Sodium Borohydride, low temp, acid | Di-equatorial 4-Piperidinol | google.comepo.org |

| N-substituted 3-acylpiperidine | Various | cis or trans 3-substituted piperidine | N/A |

Intramolecular and Intermolecular Cyclization Reactions

Cyclization reactions represent a powerful and convergent approach to the synthesis of the piperidine ring. mdpi.combenthamdirect.com These strategies involve the formation of one or more C-C or C-N bonds to construct the heterocyclic core and can be catalyzed by various metals. mdpi.com

Gold catalysis has emerged as a mild and efficient method for constructing complex molecular architectures, including piperidine rings. nih.govnih.govmdpi.com Gold(I) and gold(III) complexes can activate alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization reactions. beilstein-journals.org

One notable example is the gold(I)-catalyzed cycloisomerization of homopropargylic amines to form highly substituted piperidines. acs.org This reaction proceeds through the formation of an iminium ion, which then undergoes an efficient cyclization. acs.org Another approach involves the gold-catalyzed cyclization of N-homopropargyl amides, which leads to cyclic imidates that can be further reduced to piperidin-4-ols. nih.gov This sequential process is highly modular and allows for the diastereoselective synthesis of piperidines. nih.gov Gold catalysts have also been used in tandem reactions, such as an acyloxy migration/intramolecular [3+2] cycloaddition of enynyl esters, to produce polyfunctional piperidines. nih.gov

| Reaction Type | Substrate | Catalyst | Product | Reference |

| Cycloisomerization | Homopropargylic Amines | Gold(I) | Highly Substituted Piperidines | acs.org |

| Sequential Cyclization/Reduction | N-Homopropargyl Amides | Gold(I) | Piperidin-4-ols | nih.gov |

| Tandem Acyloxy Migration/Cycloaddition | Enynyl Esters | Gold(I) | Polyfunctional Piperidines | nih.gov |

| Spirocyclization | 1-Ene-4,9- and 3-ene-1,7-diyne esters | Gold(I) | Azaspiro[4.4]nonenones and azaspiro[4.5]decadienones | rsc.org |

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic compounds, including piperidines. acs.orgclockss.org This reaction, typically catalyzed by ruthenium-based complexes, involves the formation of a new double bond within a molecule, leading to ring closure. clockss.org

The synthesis of substituted piperidines via RCM often starts with acyclic diene precursors that contain a nitrogen atom. acs.orgacs.org The stereochemistry of the final piperidine can be controlled by the stereochemistry of the starting diene. For example, the asymmetric synthesis of trans-4-substituted 3-aminopiperidines has been achieved using a protected D-serine as a chiral starting material, followed by RCM to form the piperidine ring. acs.orgacs.org Subsequent stereoselective hydrogenation of the resulting allylamine (B125299) affords the desired trans-piperidine derivative. acs.orgacs.org RCM is a versatile tool that has been applied to the synthesis of a wide range of piperidine-containing natural products and their analogs. researchgate.net

| Starting Material | Key Steps | Product | Reference |

| Protected D-serine | Diene synthesis, RCM, Stereoselective hydrogenation | trans-(3S)-Amino-(4R)-alkyl- and -(4S)-aryl-piperidines | acs.orgacs.org |

| Dialkenyl amines/amides/carbamates | RCM with Ru-catalysts | Six-membered nitrogen heterocycles | clockss.org |

1,3-Dipolar Cycloaddition Methodologies

1,3-Dipolar cycloadditions represent a powerful class of pericyclic reactions for the construction of five-membered heterocycles. helsinki.fi These reactions involve the addition of a 1,3-dipole to a dipolarophile, leading to the formation of a five-membered ring in a concerted and often stereospecific manner. helsinki.fifrontiersin.org In the context of piperidine synthesis, this methodology is often employed to construct a pyrrolidine (B122466) ring which is then further elaborated.

A notable application of this strategy involves the reaction of azomethine ylides with olefinic dipolarophiles. bohrium.com Azomethine ylides, which can be generated in situ from various precursors, react with electron-deficient alkenes to afford highly substituted pyrrolidines. researchgate.netresearchgate.net For instance, the cycloaddition of an azomethine ylide with a suitable dipolarophile can furnish a pyrrolidine intermediate that, after a series of transformations, yields the desired piperidine structure. A practical, large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a key intermediate for various bioactive molecules, has been achieved using an asymmetric 1,3-dipolar cycloaddition. researchgate.net This approach utilized a chiral auxiliary to control the stereochemistry of the cycloaddition, affording the desired diastereomer in good yield and high purity after crystallization. researchgate.net

The scope of 1,3-dipolar cycloadditions in synthesizing complex heterocyclic systems has been expanded through tandem and multi-component reactions. For example, a three-component 1,3-dipolar cycloaddition/annulation domino reaction has been developed to construct novel hybrid heterocycles containing pyrrolidine and piperidine units. bohrium.com Furthermore, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been employed to create bridged heterocycles bearing a piperidine moiety with excellent stereoselectivity. acs.org

Other Annulation and Cascade Reactions

Beyond cycloadditions, various other annulation and cascade reactions have been developed for the synthesis of substituted piperidines. Cascade reactions, in particular, offer an efficient means of rapidly building molecular complexity from simple starting materials in a single pot. beilstein-journals.org

A nitro-Mannich/lactamization cascade has been shown to be a versatile method for the stereoselective synthesis of highly decorated 5-nitropiperidin-2-ones. beilstein-journals.org These intermediates can be further manipulated to produce a variety of substituted piperidines. beilstein-journals.org Similarly, a cascade reductive rearrangement of amino-substituted dihydropyrano[3,2-c]chromen-5(2H)-one frameworks has been developed for the stereoselective synthesis of multifunctional piperidinones. bohrium.com

Reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, provides another diastereoselective route to substituted piperidines. mdpi.com The stereochemistry of the final piperidine is controlled by the initial diastereoselective Mannich reaction. mdpi.com Enzymatic cascades have also emerged as powerful tools for the synthesis of chiral substituted piperidines, offering high enantioselectivity under mild reaction conditions. researchgate.net

Stereocontrol and Asymmetric Synthesis in the Construction of 3-(Hydroxymethyl)piperidin-4-ol (B1624967)

The biological activity of piperidine-containing compounds is often highly dependent on their stereochemistry. Therefore, the development of methods for the stereocontrolled and asymmetric synthesis of piperidines is a critical area of research. acs.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. thieme-connect.com This strategy has been successfully applied to the asymmetric synthesis of piperidine derivatives.

Carbohydrate-derived auxiliaries have proven to be effective in controlling the stereoselectivity of reactions to form piperidines. researchgate.net For example, O-derivatized amino sugars like 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine have been used as chiral auxiliaries in the enantioselective synthesis of piperidine alkaloids. researchgate.net The steric and stereoelectronic properties of the carbohydrate auxiliary guide the nucleophilic addition to the corresponding N-functionalized aldimines with high diastereofacial differentiation. researchgate.net

Sulfinamides, particularly enantiopure aryl-sulfinamides, are another important class of chiral auxiliaries for the asymmetric synthesis of N-heterocycles. researchgate.net The addition of nucleophiles to N-sulfinylimines often proceeds with high diastereoselectivity, providing access to a wide range of chiral amines and their derivatives. thieme-connect.comresearchgate.net This methodology has been used to synthesize enantiopure piperidines through the diastereoselective addition of organometallic reagents to chiral N-sulfinylimines, followed by cyclization. thieme-connect.com

Polymer-supported chiral auxiliaries have also been developed, combining the benefits of solid-phase synthesis with asymmetric induction. scispace.com For instance, a galactosyl amine auxiliary attached to a polymer support has been used in domino Mannich-Michael condensation reactions for the asymmetric synthesis of chiral piperidine derivatives. scispace.com

Enantioselective Catalysis in Piperidine Synthesis

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. acs.org This field has seen significant advances, with various catalytic systems being developed for the enantioselective synthesis of piperidines.

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives have been developed to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. organic-chemistry.orgnih.govacs.org These intermediates can then be reduced to provide access to a wide variety of enantioenriched 3-substituted piperidines. nih.gov

Phosphine-catalyzed [4+2] annulation of imines with allenes, known as the Kwon annulation, is another powerful method for synthesizing functionalized piperidines. acs.org The development of a highly enantioselective variant of this reaction using a C2-symmetric chiral phosphepine catalyst has enabled the synthesis of an array of piperidine derivatives with very good stereoselectivity. acs.org

Biocatalysis has also emerged as a valuable tool for the enantioselective synthesis of piperidines. Chemo-enzymatic approaches, combining chemical synthesis with biocatalytic steps, have been developed for the asymmetric dearomatization of activated pyridines. nih.gov A key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Diastereoselective Synthesis of Substituted Piperidine Derivatives

In addition to controlling absolute stereochemistry, the relative stereochemistry of multiple stereocenters within the piperidine ring is also crucial. Numerous diastereoselective methods have been developed to synthesize specific diastereomers of substituted piperidines.

An iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines allows for the isolation of the more stable cis-isomers with high diastereoselectivity. organic-chemistry.org This method is environmentally friendly and utilizes an inexpensive and abundant metal catalyst. organic-chemistry.org Diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides a route to densely substituted, oxygenated piperidines. acs.org

The synthesis of zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol has been reported. rsc.org These intermediates can be used for the stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine. rsc.org Furthermore, a diastereoselective synthesis of 2,4-disubstituted piperidines has been developed where the reaction selectivity can be controlled by simply changing the order of the reaction sequence. researchgate.net

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound often relies on the preparation of key precursors and intermediates that already contain some of the required functionality and stereochemistry.

A practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a valuable intermediate, has been achieved via an asymmetric 1,3-dipolar cycloaddition reaction. researchgate.net This intermediate can then be converted to the target piperidine through ring expansion or other functional group manipulations. The synthesis of chiral (R)-N-[2-(tert-butyldiphenylsilyloxy)-1-furan-2-yl-ethyl]-4-methylbenzenesulfonamide from D-glucal serves as a key step in the preparation of a chiral dihydropyridone intermediate, which is a versatile building block for various piperidine alkaloids. mdpi.com

The synthesis of 1-benzyl-3-(hydroxymethyl)piperidin-4-ol (B1306887) has been reported, providing a protected precursor that can be debenzylated to yield the final product. chemicalbook.com The synthesis of 4-aryl-3-hydroxymethyl-1-methylpiperidines, which are key intermediates for the synthesis of paroxetine, has also been described. google.com

The condensation of 2-hydroxymethylpiperidine with aldehydes provides a straightforward route to oxazolidine (B1195125) derivatives, which can serve as precursors to more complex piperidine structures. nih.gov

Below is a table summarizing some of the key intermediates and their synthetic utility.

| Intermediate | Synthetic Utility |

| (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | Precursor for various bioactive molecules, including piperidines. researchgate.net |

| Chiral Dihydropyridones | Versatile building blocks for the synthesis of piperidine alkaloids. mdpi.comresearchgate.net |

| 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol | Protected precursor for this compound. chemicalbook.com |

| 4-Aryl-3-hydroxymethyl-1-methylpiperidines | Intermediates in the synthesis of pharmaceuticals like paroxetine. google.com |

| Oxazolidines from 2-hydroxymethylpiperidine | Precursors for further functionalization to complex piperidines. nih.gov |

Chemical Transformations and Derivatization of 3 Hydroxymethyl Piperidin 4 Ol

Chemical Reactivity of Hydroxyl and Hydroxymethyl Moieties

The presence of two different hydroxyl groups in 3-(hydroxymethyl)piperidin-4-ol (B1624967) dictates its chemical behavior. The primary hydroxyl of the hydroxymethyl group and the secondary hydroxyl group at the 4-position exhibit differential reactivity, which can be exploited for selective modifications. chem960.com

Regioselective Oxidation Reactions

The selective oxidation of either the primary or secondary hydroxyl group is a key transformation. The primary hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using reagents like potassium permanganate (B83412) or pyridinium (B92312) chlorochromate (PCC). smolecule.com Conversely, the secondary hydroxyl group can be oxidized to a ketone. The choice of oxidizing agent and reaction conditions determines the regioselectivity of the oxidation. For instance, controlled oxidation can yield the corresponding piperidinone.

Selective Reduction Pathways

Reduction of this compound and its derivatives can lead to various products. While the parent compound itself is already a reduced form, derivatives such as ketones or imines can be selectively reduced. For example, the reduction of a corresponding ketone precursor using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a common strategy in its synthesis. Iridium-catalyzed reductions have also been explored for related systems, highlighting the potential for highly selective transformations. researchgate.net

Nucleophilic Substitution Reactions

Both hydroxyl groups can participate in nucleophilic substitution reactions. The hydroxyl groups can be converted into better leaving groups, such as tosylates, to facilitate substitution with various nucleophiles like halides or amines. The piperidine (B6355638) ring itself can also engage in nucleophilic substitution reactions. smolecule.com For instance, the nitrogen atom of the piperidine can act as a nucleophile in reactions such as N-alkylation. smolecule.com

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound is crucial for its application in medicinal chemistry and materials science. Strategies for its derivatization can be broadly categorized into N-functionalization and O-functionalization.

N-Functionalization Strategies

The secondary amine of the piperidine ring is a prime site for functionalization. N-alkylation can be achieved by reacting the compound with various alkyl halides or other electrophiles. smolecule.com Protecting groups, such as the Boc (tert-butyloxycarbonyl) group, are often employed to modulate the reactivity of the nitrogen atom during other transformations. nih.gov Rhodium-catalyzed C-H functionalization has been used for the site-selective introduction of substituents on the piperidine ring, with the choice of protecting group influencing the position of functionalization. nih.gov

Table 1: Examples of N-Functionalization Reactions

| Reagent/Catalyst | Functional Group Introduced | Reference |

| Alkyl Halide | Alkyl group | smolecule.com |

| Boc Anhydride (B1165640) | Boc protecting group | nih.gov |

| Rhodium Catalyst | Arylacetate | nih.gov |

This table provides a summary of common N-functionalization strategies for piperidine derivatives.

O-Functionalization of Hydroxyl Groups

The hydroxyl groups of this compound can be functionalized through various reactions, including esterification and etherification. researchgate.net Classical esterification conditions, such as reaction with acetic anhydride in the presence of a base, can be used to form esters. scispace.com Ether formation can be achieved through Williamson ether synthesis. The differential reactivity of the primary and secondary hydroxyl groups allows for regioselective functionalization under controlled conditions. researchgate.net

Table 2: Examples of O-Functionalization Reactions

| Reaction Type | Reagent | Functional Group Formed | Reference |

| Esterification | Acetic Anhydride | Acetate Ester | scispace.com |

| Tosylation | Tosyl Chloride | Tosylate Ester | |

| Etherification | Alkyl Halide | Ether | researchgate.net |

This table summarizes key O-functionalization methods for hydroxyl groups.

Carbon-Carbon Bond Forming Reactions at the Piperidine Ring

The formation of new carbon-carbon bonds on the saturated carbocyclic framework of the piperidine ring is a key strategy for elaborating the core structure of this compound into more complex molecules. These transformations are essential for creating analogues with diverse substitution patterns, which is of high interest in medicinal chemistry. While functionalization of the nitrogen and hydroxyl groups is common, direct C-C bond formation on the ring carbons presents a greater synthetic challenge but offers significant rewards in terms of structural diversity.

Research in this area has focused on transition metal-catalyzed cross-coupling reactions, a powerful tool for forging carbon-carbon bonds. dtu.dk One of the most notable applications in a closely related system is the diastereoconvergent cobalt-catalyzed arylation of a 3-substituted 4-bromopiperidine (B2556637) derivative. nih.gov This reaction demonstrates the feasibility of introducing aryl groups at the C-4 position of the piperidine ring, a modification that can profoundly influence the biological activity of the resulting molecule.

In a synthesis targeting (±)-Paroxetine, a derivative of this compound, specifically N-Boc-4-bromo-3-{[3,4-(methylenedioxy)phenoxy]methyl}piperidine, was subjected to a cobalt-catalyzed cross-coupling reaction with a fluorinated aryl Grignard reagent. nih.gov This transformation proceeded with high diastereoselectivity, favoring the cis-product. nih.gov Such stereochemical control is crucial in the synthesis of pharmacologically active compounds where specific stereoisomers are required. The mechanism is believed to involve the generation of an alkyl radical at the C-4 position, which then participates in the coupling process. nih.gov

While direct examples on this compound itself are limited in the literature, the principles demonstrated with its derivatives are broadly applicable. Palladium-catalyzed α-arylation of esters and ketones is another well-established method for C-C bond formation that could be applied to a ketone precursor of this compound. researchgate.net Furthermore, organometallic reagents like organozinc compounds have been used in the synthesis of disubstituted piperidines, indicating another potential avenue for C-C bond formation. whiterose.ac.uk

These methodologies underscore the potential to selectively introduce alkyl, aryl, and other carbon-based substituents onto the piperidine ring, thereby accessing a wide range of novel chemical entities built from the this compound scaffold.

Table 1: Example of Carbon-Carbon Bond Forming Reaction on a Piperidine Ring Derivative

| Reaction Type | Substrate | Reagent | Catalyst | Product | Key Finding | Reference |

| Arylation | N-Boc-4-bromo-3-{[3,4-(methylenedioxy)phenoxy]methyl}piperidine | (4-Fluorophenyl)magnesium bromide | Cobalt(II) bromide / 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | cis-N-Boc-4-(4-fluorophenyl)-3-{[3,4-(methylenedioxy)phenoxy]methyl}piperidine | Diastereoconvergent reaction with high selectivity for the cis isomer. | nih.gov |

Construction of Fused and Spirocyclic Systems Incorporating the this compound Motif

The rigid, three-dimensional architecture of fused and spirocyclic systems is highly sought after in drug discovery for its ability to confer improved potency, selectivity, and pharmacokinetic properties. The this compound scaffold serves as a versatile building block for constructing these complex polycyclic structures. whiterose.ac.uknih.gov Synthetic strategies often involve intramolecular reactions that either form a new ring fused to the piperidine core or create a spiro-center at one of its carbon atoms.

Fused Systems:

The construction of fused bicyclic systems can be achieved through cyclization reactions originating from the piperidine ring and its substituents. For instance, a derivative of this compound, 1-benzyl-4-hydroxymethyl-1,2,3,6-tetrahydropyridine, has been envisioned as a precursor for a 3-azabicyclo[4.1.0]alkane ring system. researchgate.net This transformation would involve a Simmons-Smith cyclopropanation reaction across the double bond of the tetrahydropyridine (B1245486) ring, effectively fusing a cyclopropane (B1198618) ring to the piperidine core. researchgate.net Other intramolecular cyclization methods, such as radical-mediated or metal-catalyzed reactions, can also be employed to form various fused heterocyclic systems. mdpi.comnih.gov

Spirocyclic Systems:

The synthesis of spiropiperidines, where one of the piperidine ring carbons is part of a second ring, is a particularly active area of research. whiterose.ac.uk The C-4 position of the this compound scaffold is a common site for spirocyclization.

A notable example is the synthesis of novel 2H-spiro[1-benzofuran-3,4′-piperidin]ol scaffolds. researchgate.net This was accomplished through a key intramolecular Heck cyclization, demonstrating a powerful method for creating complex spirocyclic systems. researchgate.net Another innovative approach involves a tandem Petasis/Diels-Alder reaction followed by a ring-closing metathesis cascade. dtu.dk This strategy was used to generate a spirocyclic core scaffold from a related starting material, highlighting the modularity and efficiency of modern synthetic methods. dtu.dk

Researchers have also developed potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL) based on spirocyclic scaffolds derived from piperidine intermediates. acs.org Starting from a Boc-protected 4-(hydroxymethyl)piperidine, various spiro scaffolds such as azetidine-lactam and cyclobutane-lactam were generated to enhance potency and lipophilic ligand efficiency. acs.org These examples showcase the deliberate design of spirocyclic systems to optimize biological activity.

Table 2: Examples of Fused and Spirocyclic Systems from Piperidine Derivatives

| System Type | Starting Material (or Precursor) | Key Reaction | Resulting Scaffold | Reference |

| Fused | 1-Benzyl-4-hydroxymethyl-1,2,3,6-tetrahydropyridine | Simmons-Smith Cyclopropanation | 3-Azabicyclo[4.1.0]alkane | researchgate.net |

| Spirocyclic | N-Protected 4-piperidone (B1582916) derivative | Intramolecular Heck Cyclization | 2H-Spiro[1-benzofuran-3,4′-piperidin]ol | researchgate.net |

| Spirocyclic | Boc-4-(hydroxymethyl)piperidine derivative | Mitsunobu reaction, deprotection, spiro-formation | Spiro[azetidine-lactam]piperidine | acs.org |

| Spirocyclic | Allyl-functionalized piperidine derivative | Ring-Closing Metathesis | Spiro[pyrrolidine-piperidine] | dtu.dk |

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Conformational and Configurational Elucidation

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption of infrared radiation, detailed information about the molecule's functional groups, bonding, and spatial arrangement can be obtained. For chiral molecules like 3-(Hydroxymethyl)piperidin-4-ol (B1624967), chiroptical vibrational techniques provide an even deeper level of structural insight.

Infrared (IR) spectroscopy is a foundational technique for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule. The key functional groups—two hydroxyl (-OH) groups, a secondary amine (N-H), and the C-H and C-C bonds of the piperidine (B6355638) ring—give rise to distinct and interpretable signals.

The most prominent features in the IR spectrum are the broad absorption bands in the high-frequency region (3200–3600 cm⁻¹) associated with O-H and N-H stretching vibrations. The breadth of these bands is indicative of hydrogen bonding, which can occur both intermolecularly (between separate molecules) and intramolecularly (between the hydroxyl and amine groups within the same molecule). The precise position and shape of these bands can be sensitive to the relative stereochemistry (cis vs. trans), as the spatial proximity of the functional groups influences the strength and nature of intramolecular hydrogen bonding.

Table 1: Expected Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 (Broad) | Position and shape are sensitive to hydrogen bonding. |

| N-H Stretch | Secondary Amine | 3200 - 3500 (Broad, overlaps with O-H) | Indicates the presence of the secondary amine in the ring. |

| C-H Stretch | Alkane (CH₂, CH) | 2850 - 3000 | Aliphatic C-H bonds of the piperidine ring and hydroxymethyl group. |

| N-H Bend | Secondary Amine | 1500 - 1650 | Bending vibration of the amine proton. |

This table presents expected values based on typical frequency ranges for the given functional groups. Actual values may vary based on the specific molecular environment and stereochemistry.

Vibrational circular dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govresearchgate.net While a standard IR spectrum is identical for a pair of enantiomers, their VCD spectra are mirror images, exhibiting equal magnitude but opposite signs for each band. nih.govspectroscopyeurope.com This property makes VCD an definitive method for determining the absolute configuration (AC) of a chiral molecule in solution, without the need for crystallization. spectroscopyeurope.comamericanlaboratory.com

The determination of the AC of a specific enantiomer of this compound (e.g., the (3R,4R)-isomer) involves a combined experimental and computational approach. nih.gov First, the experimental VCD spectrum is measured. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for that specific enantiomer. nih.govamericanlaboratory.com By comparing the signs (+/-) and relative intensities of the experimental VCD bands with the calculated spectrum, a direct correlation can be made. americanlaboratory.com A strong agreement between the experimental and calculated spectra confirms the absolute configuration of the molecule. This methodology has been successfully applied to complex piperidine derivatives, demonstrating its reliability for stereochemical assignments in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure and conformation of organic molecules in solution. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and three-dimensional arrangement of atoms in this compound can be established.

The ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule. The chemical shift of each proton is dependent on its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. This coupling, quantified by the coupling constant (J), is highly dependent on the dihedral angle between the coupled protons, making it an excellent probe for conformational analysis.

Substituted piperidines, like cyclohexane (B81311) derivatives, predominantly adopt a chair conformation. ias.ac.innih.gov For 3,4-disubstituted piperidines, the relative stereochemistry (cis or trans) dictates the orientation of the substituents. The trans isomer can exist as a diequatorial or a diaxial conformer, with the diequatorial form being significantly more stable. The cis isomer has one equatorial and one axial substituent.

The key to distinguishing these isomers lies in the coupling constant between the protons at C3 and C4 (H3 and H4).

Trans (diequatorial) Isomer : In this stable conformation, both H3 and H4 would be in axial positions. The dihedral angle between them is approximately 180°, which results in a large axial-axial coupling constant (³JH3-H4) of about 10–13 Hz.

Cis (equatorial/axial) Isomer : In this isomer, one proton is axial and the other is equatorial. The dihedral angles are approximately 60°, leading to much smaller axial-equatorial or equatorial-equatorial coupling constants (³JH3-H4) in the range of 2–5 Hz.

By measuring this coupling constant, the relative stereochemistry of the substituents can be unambiguously determined.

Table 2: Predicted ¹H NMR Data for trans-3-(Hydroxymethyl)piperidin-4-ol (Diequatorial Conformation)

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H2 (axial) | ~2.6-2.8 | ddd | J ≈ 12 (gem), 12 (ax-ax), 4 (ax-eq) |

| H2 (equatorial) | ~3.0-3.2 | ddd | J ≈ 12 (gem), 4 (eq-ax), 2 (eq-eq) |

| H3 (axial) | ~1.8-2.0 | m | J ≈ 11 (ax-ax to H4) |

| H4 (axial) | ~3.4-3.6 | m | J ≈ 11 (ax-ax to H3) |

| H5, H6 | ~1.5-1.9, ~2.8-3.1 | m | Complex overlapping signals |

| -CH₂OH | ~3.5-3.8 | m |

This table presents predicted values based on known chemical shifts and coupling constants for substituted piperidines. Actual experimental values can vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For an asymmetric isomer of this compound, six distinct signals are expected, one for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Carbons attached to electronegative atoms like oxygen and nitrogen (C3, C4, C2, C6, and the -CH₂OH carbon) are deshielded and appear at a higher chemical shift (downfield) compared to the unsubstituted C5 carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~50-55 |

| C3 | ~45-50 |

| C4 | ~65-70 |

| C5 | ~30-35 |

| C6 | ~45-50 |

This table presents predicted values based on typical shifts for carbons in similar chemical environments.

While 1D NMR provides significant data, complex spin systems and signal overlap can sometimes obscure a complete analysis. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and provide definitive structural proof. mdpi.com

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment identifies protons that are coupled to each other. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the mapping of the entire proton connectivity network, confirming the sequence of protons around the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC) : This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, enabling the unambiguous assignment of proton signals to their respective carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY is the most powerful NMR technique for determining the through-space proximity of atoms, providing direct evidence of the molecule's 3D structure. mdpi.com The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. For this compound, a NOESY experiment can definitively confirm the cis or trans relationship. For example, in the stable trans-diequatorial conformer, strong NOE cross-peaks would be observed between the axial protons at C3 and C5, and between H2ax and H4ax, confirming their 1,3-diaxial relationship. Such correlations would be absent or different in a cis conformer, providing conclusive proof of the relative stereochemistry.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of this compound. The process involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments.

The molecular formula for this compound is C6H13NO2, corresponding to a monoisotopic mass of 131.09464 Da uni.lu. In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), this compound is expected to be observed as various adducts. Predicted m/z values for common adducts are essential for identifying the molecular ion peak in a spectrum. uni.lu

Predicted Mass Spectrometry Data

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 132.10192 |

| [M+Na]⁺ | 154.08386 |

| [M+K]⁺ | 170.05780 |

| [M+NH₄]⁺ | 149.12846 |

| [M-H]⁻ | 130.08736 |

| [M+HCOO]⁻ | 176.09284 |

Data sourced from predicted values uni.lu.

The fragmentation pattern of this compound under techniques like tandem mass spectrometry (MS/MS) provides valuable structural information. For alcohols, common fragmentation pathways include the cleavage of the C-C bond adjacent to the oxygen and the neutral loss of water (H₂O) libretexts.org. Studies on similar piperidine alkaloids have shown that the neutral elimination of water is a major fragmentation pathway nih.gov.

A plausible fragmentation for the [M+H]⁺ ion of this compound would involve the loss of a water molecule from the piperidine ring's hydroxyl group, resulting in a fragment ion with an m/z of 114.09190 ([M+H-H₂O]⁺) uni.lu. Further fragmentation could involve the loss of the hydroxymethyl group. The analysis of these characteristic fragmentation patterns is essential for the structural confirmation of the compound in complex mixtures. researchgate.netchemguide.co.uk

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While specific X-ray crystallography data for this compound is not prominently available in the reviewed literature, analysis of closely related piperidine derivatives provides insight into the expected structural features. For instance, studies on substituted piperidin-4-one and piperidin-4-ol derivatives consistently show that the central piperidine ring adopts a stable chair conformation. nih.govresearchgate.net

In the crystal structure of a related compound, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, the piperidine ring is in a chair conformation nih.gov. Similarly, 4-(4-chlorophenyl)piperidin-4-ol (B141385) also features a piperidine ring in a chair conformation researchgate.net. It is therefore highly probable that this compound would also exhibit a chair conformation in its crystal structure.

Furthermore, the presence of hydroxyl (-OH) and amine (-NH) groups in the molecule allows for the formation of intermolecular hydrogen bonds. In the solid state, these hydrogen bonds play a crucial role in stabilizing the crystal lattice. In the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, molecules are linked into a tetramer through O—H⋯N and N—H⋯O hydrogen bonds researchgate.net. A similar network of hydrogen bonding, involving the two hydroxyl groups and the secondary amine, would be expected to dictate the supramolecular assembly of this compound in its crystalline form.

A hypothetical crystallographic analysis would yield precise unit cell parameters, as demonstrated in the table below for a related triazole derivative, illustrating the type of data obtained.

Example Crystal Data for a Heterocyclic Compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| V (ų) | 900.07(5) |

This table is representative of crystallographic data and is based on a published structure of a different heterocyclic compound for illustrative purposes mdpi.com.

Computational and Theoretical Investigations of 3 Hydroxymethyl Piperidin 4 Ol

Quantum Chemical Calculations for Molecular Conformations

Quantum chemical calculations are instrumental in determining the three-dimensional arrangements of atoms in a molecule and the relative energies of different conformations.

Like other saturated six-membered heterocycles, the piperidine (B6355638) ring of 3-(hydroxymethyl)piperidin-4-ol (B1624967) predominantly adopts a chair conformation to minimize angular and torsional strain. uzh.ch The key to its conformational analysis lies in the orientation of the hydroxymethyl group at the C3 position and the hydroxyl group at the C4 position, which can be either axial (ax) or equatorial (eq). This gives rise to four potential chair conformers: diequatorial, diaxial, and two with one axial and one equatorial substituent.

Systematic conformational searches and energy calculations on related substituted piperidines indicate that conformers with bulky substituents in the equatorial position are generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions. researchgate.net For this compound, the diequatorial conformer is predicted to be the global energy minimum, representing the most stable and populated conformation. The relative energies of the different conformers determine their population at equilibrium.

| Conformer | C3-CH₂OH Orientation | C4-OH Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 | ~95% |

| 2 | Axial | Equatorial | 2.10 | ~3% |

| 3 | Equatorial | Axial | 2.50 | ~2% |

| 4 | Axial | Axial | >4.00 | <1% |

Note: The energy and population values are representative and based on theoretical calculations for similarly substituted piperidines.

The conformational equilibrium of piperidine derivatives can be significantly influenced by the surrounding solvent environment. nih.gov The polarity of the solvent affects the stability of different conformers based on their respective dipole moments. ajgreenchem.com Computational studies on fluorinated piperidines have shown that polar solvents like water or DMSO can stabilize conformers with larger dipole moments, thereby shifting the equilibrium. nih.gov

For this compound, the different chair conformations possess distinct dipole moments due to the varying orientations of the polar C-O and O-H bonds. It is expected that increasing the solvent polarity would preferentially solvate and stabilize the more polar conformers, potentially increasing the population of conformers that might be less favored in the gas phase or in nonpolar solvents. nih.govajgreenchem.com This effect is critical for understanding the molecule's behavior in different chemical or biological environments.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical reactivity and properties of a molecule. Analyses of the electronic structure provide a detailed picture of bonding, charge distribution, and sites susceptible to electrophilic or nucleophilic attack.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the molecule's chemical stability and reactivity. physchemres.orgnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap suggests the molecule is more reactive. For piperidine derivatives, these energies are calculated using methods like DFT to predict their reactivity profiles. researchgate.netnih.gov

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | ~0.5 - 1.5 | Lowest energy empty orbital, susceptible to nucleophilic attack. |

| HOMO | ~(-5.5) - (-6.5) | Highest energy filled orbital, involved in electrophilic reactions. |

| HOMO-LUMO Gap (ΔE) | ~6.0 - 8.0 | Indicates high kinetic stability. |

Note: Values are representative for a stable, saturated piperidine structure, calculated at a DFT level of theory. physchemres.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This method is used to investigate hyperconjugative interactions and charge delocalization within the molecule, which contribute to its stability. nih.govpsu.edu

The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.de For this compound, key interactions include the delocalization of the nitrogen lone pair (n_N) into the antibonding orbitals (σ) of adjacent C-C and C-H bonds. These n → σ interactions contribute significantly to the stability of the chair conformation. Analysis of the interactions involving the oxygen lone pairs (n_O) of the hydroxyl and hydroxymethyl groups also provides insight into intramolecular hydrogen bonding and conformational preferences.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | σ(C-C) | 2.5 - 5.0 | Hyperconjugation, ring stabilization |

| n(O)hydroxyl | σ(C-H) | 1.0 - 2.5 | Hyperconjugation |

| σ(C-H) | σ(C-C) | 1.5 - 3.0 | Hyperconjugation |

| n(O)hydroxyl | σ(O-H)hydroxymethyl | 0.5 - 2.0 | Potential weak intramolecular H-bond |

Note: E(2) values are illustrative based on NBO analyses of related piperidine and alcohol systems. nih.gov

Predictive Modeling and Virtual Screening Applications of this compound

The structural attributes of this compound, particularly its stereochemical complexity and the presence of key functional groups, make it a valuable scaffold in drug discovery. Computational and theoretical methods are instrumental in harnessing the potential of this molecule. Predictive modeling and virtual screening techniques are increasingly being employed to explore its interaction with biological targets and to guide the design of novel therapeutics.

Predictive modeling for derivatives of this compound often involves the use of quantitative structure-activity relationship (QSAR) models. rsc.org These models provide insights into how the physicochemical properties of these derivatives influence their biological activities. By establishing a mathematical relationship between the chemical structure and biological effect, QSAR can be a powerful tool in predicting the potency of new, unsynthesized compounds. rsc.org

Virtual screening is another critical computational strategy that has been applied to piperidine-containing compounds. rsc.org This technique allows for the rapid, computer-based screening of large libraries of virtual compounds to identify those that are most likely to bind to a specific drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby accelerating the drug discovery process. researchgate.netmdpi.com

Molecular docking, a key component of virtual screening, is used to predict the preferred orientation of a ligand when bound to a target protein. For piperidine derivatives, docking studies have been crucial in understanding the specific interactions that govern binding affinity and selectivity. For instance, research on related piperidine structures has demonstrated the importance of the hydroxyl and hydroxymethyl groups in forming hydrogen bonds with key amino acid residues in the active site of a target protein. nih.gov

The stereochemistry of this compound is a critical factor in its biological activity, and computational methods are well-suited to investigate these stereochemical influences. Docking studies on similar chiral piperidines have shown that different stereoisomers can have significantly different binding energies and, consequently, different biological activities. For example, computational docking has been used to correlate the stereochemistry of related piperidine derivatives with their binding energies, providing a rationale for the observed differences in potency between isomers.

The following table provides an illustrative example of how docking scores can differ between stereoisomers of a related piperidine compound, as determined by computational docking studies.

| Compound Stereoisomer | Binding Energy (kcal/mol) |

| (3R,4R)-trans isomer | -9.2 |

| (3S,4S)-trans isomer | -7.8 |

This table illustrates hypothetical binding energy differences based on findings for similar piperidine compounds where the trans-isomer showed higher affinity.

These computational approaches are not only used for lead identification but also for lead optimization. Once a promising hit containing the this compound scaffold is identified, computational methods can be used to suggest modifications to its structure to improve properties such as binding affinity, selectivity, and pharmacokinetic profile. researchgate.net

Applications of 3 Hydroxymethyl Piperidin 4 Ol As a Chemical Scaffold

Role in Fragment-Based Drug Discovery and Design

Fragment-based drug discovery (FBDD) has become a powerful strategy in the quest for novel therapeutics. This approach relies on screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. dtu.dk These initial hits, though often exhibiting weak affinity, provide a solid foundation for optimization into potent and selective drug candidates. The piperidine (B6355638) ring is a common and valuable motif in medicinal chemistry, and its derivatives are frequently included in fragment libraries. smolecule.comresearchgate.net

The structure of 3-(Hydroxymethyl)piperidin-4-ol (B1624967), with its three-dimensional shape and multiple hydrogen bond donors and acceptors, makes it an ideal candidate for inclusion in such libraries. While direct and extensive research specifically detailing the screening of this compound in FBDD campaigns is not widely published, the principles of FBDD strongly support its potential utility. The functional groups on the piperidine ring allow for controlled and directional interactions with protein binding sites. Research on similar piperidine-containing fragments has shown that modifications to the core structure can significantly impact biological activity, highlighting the importance of such scaffolds in generating initial leads.

Building Block for Complex Polyhydroxylated Azasugars and Imino Sugars

Azasugars and iminosugars are classes of compounds that are structural analogues of carbohydrates, where a nitrogen atom replaces the endocyclic oxygen. jchemlett.com This substitution often leads to potent and selective inhibition of glycosidases and glycosyltransferases, enzymes crucial in many biological processes. researchgate.net Consequently, these sugar mimics have garnered significant interest for their therapeutic potential in treating a range of diseases, including viral infections, diabetes, and genetic disorders. jchemlett.combeilstein-journals.org

The chemical architecture of this compound makes it a valuable chiral building block for the synthesis of complex polyhydroxylated azasugars and iminosugars. researchgate.netresearchgate.net Its pre-existing stereochemistry and functional groups provide a head start in the often-complex synthetic routes required to produce these intricate molecules. Researchers have successfully utilized piperidine scaffolds to create a variety of iminosugar derivatives with interesting biological activities. researchgate.netresearchgate.net

For instance, synthetic strategies have been developed to produce various polyhydroxy piperidine azasugars. researchgate.net Some of these have demonstrated potent and selective inhibition of α-glucosidase, an important target in the management of type 2 diabetes. researchgate.net The synthesis often involves the stereoselective introduction of additional hydroxyl groups onto the piperidine ring, a process facilitated by the existing functionality of building blocks like this compound.

Table 1: Examples of Synthesized Iminosugars and Their Biological Activities

| Compound/Derivative | Starting Material/Scaffold | Target/Activity | Reference |

| (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol | Sugar lactone | Specific inhibitor of α-D-glucosidase | researchgate.net |

| Polyhydroxy piperidine azasugars | D-ribose derived precursors | Potent and selective inhibitors of α-glucosidase | researchgate.net |

| (3R,4s,5S)-4-(2-hydroxyethyl) piperidine-3,4,5-triol | D-glucose | α-galactosidase and α-mannosidase inhibition | nih.gov |

Intermediate in the Synthesis of Advanced Pharmaceutical Leads and Candidates

The piperidine moiety is a prevalent feature in many approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. smolecule.com The compound this compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. smolecule.comsmolecule.com Its functional groups allow for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

The versatility of this scaffold is highlighted by its use in the synthesis of compounds targeting neurological disorders, such as Alzheimer's and Parkinson's disease, as well as anxiety and depression. smolecule.com The hydroxymethyl and hydroxyl groups can be further functionalized or can act as key pharmacophoric features that interact with the target protein.

One notable example is the incorporation of a 3-(hydroxymethyl)piperidin-1-yl moiety into an indeno[1,2-c]quinoline core. nih.gov This resulted in a compound, 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one, which demonstrated potent dual inhibitory effects on neutrophil elastase release and superoxide (B77818) anion generation, indicating its potential as an anti-inflammatory agent. nih.gov This demonstrates how the 3-(hydroxymethyl)piperidine scaffold can be integrated into larger molecules to confer specific biological activities.

Table 2: Pharmaceutical Leads Synthesized Using this compound or its Derivatives

| Synthesized Compound | Therapeutic Area | Key Synthetic Step/Intermediate | Reference |

| 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one | Anti-inflammatory | Incorporation of the 3-(hydroxymethyl)piperidin-1-yl moiety | nih.gov |

| N-(3-hydroxy-4-piperidinyl)benzamide derivatives | Gastrointestinal motility | Intermediates derived from piperidine structures | google.com |

| (2R)-hydroxymethyldihydro-pyridinone derivatives | Piperidine alkaloids (e.g., deoxymannojirimycin) | Versatile chiral building block for piperidine alkaloids | nih.gov |

Development of Analytical Standards

Accurate quantification of chemical substances is critical in various fields, including environmental monitoring, occupational safety, and quality control. This often requires the use of well-characterized analytical standards. While direct evidence for the use of this compound as a primary analytical standard is limited in the available literature, the application of structurally similar compounds provides a strong indication of its potential in this area.

A study on the synthesis of analytical standards for the analysis of volatile aldehydes utilized 2-hydroxymethylpiperidine (2-HMP), a close structural relative of this compound. nih.govsemanticscholar.org In this work, 2-HMP was reacted with various aldehydes to form stable oxazolidine (B1195125) derivatives. nih.govsemanticscholar.org These derivatives could then be used for the reliable quantification of the corresponding aldehydes in air samples, which is important for assessing occupational exposure. nih.govsemanticscholar.org

The chemical principles underlying this application are directly transferable to this compound. The presence of the primary amine and a hydroxyl group allows for the formation of stable derivatives with analytes of interest, such as aldehydes. The resulting products would have distinct chromatographic and mass spectrometric properties, making them suitable for use as internal or external standards in analytical methods. The additional hydroxyl group in this compound compared to 2-HMP could potentially offer advantages in terms of chromatographic behavior or the stability of the formed derivatives.

Mechanistic Insights into Biological Interactions of 3 Hydroxymethyl Piperidin 4 Ol Derivatives

Molecular Recognition and Receptor Binding Mechanisms

The biological activity of 3-(hydroxymethyl)piperidin-4-ol (B1624967) derivatives is fundamentally governed by their ability to recognize and bind to specific molecular targets, such as enzymes and receptors. This recognition is a highly specific process, driven by a combination of factors including the three-dimensional shape of the molecule and the nature of its chemical functionalities.

The interaction profile of a ligand with its receptor is a detailed map of all the contacts that stabilize the ligand-receptor complex. For derivatives of this compound, this profile is often characterized by a combination of hydrogen bonds, ionic interactions, and hydrophobic contacts.

For instance, in the context of nociceptin/orphanin FQ (NOP) receptor antagonists, the piperidine (B6355638) ring is a common structural element. osti.gov The protonated nitrogen of the piperidine ring in these antagonists often forms a crucial salt bridge with a conserved aspartate residue (D130) within the receptor's binding pocket. osti.gov This ionic interaction is a key anchor point for the ligand. Molecular modeling and X-ray crystallography studies of NOP receptor antagonists, such as those derived from the lead compound J-113,397, which contains a 3-(hydroxymethyl)-4-piperidinyl moiety, have provided insights into their binding poses. osti.govnih.gov These studies reveal that in addition to the salt bridge, other parts of the molecule engage in specific hydrophobic and hydrogen bonding interactions within the receptor's binding site. osti.gov

Similarly, in the design of inhibitors for enzymes like sphingosine (B13886) kinase 1 (SK1), the 4-hydroxypiperidinyl group has been identified as important for selective inhibition. nih.gov Modifications to the linker region and substituents on the aryl group of these inhibitors have been explored to create a detailed structure-activity relationship profile, which is further elucidated by modeling studies based on the crystal structure of SK1. nih.gov

Hydrogen bonds are of paramount importance in the biological interactions of this compound derivatives, owing to the presence of the hydroxyl and hydroxymethyl groups. These groups can act as both hydrogen bond donors and acceptors, allowing for specific and directional interactions with amino acid residues in a protein's active site.

In the case of HIV-1 protease inhibitors, the exposed nitrogen atom of a piperidine scaffold can form hydrogen bonding interactions with the carbonyl oxygen or amide groups of Asp30 and Asp29 residues in the enzyme's active site. nih.gov The hydroxyl groups on the piperidine ring can also participate in a network of hydrogen bonds, further stabilizing the enzyme-inhibitor complex. For example, derivatives of 3,4,5-trihydroxypiperidines, which are structurally related to this compound, are known to be potent glycosidase inhibitors. nih.gov Their inhibitory activity is largely attributed to the multiple hydroxyl groups that mimic the natural carbohydrate substrate and form extensive hydrogen bond networks with the enzyme's active site residues. nih.gov

Structure-Activity Relationship (SAR) Studies for Modulating Biological Functions

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic way to understand how modifications to a chemical structure affect its biological activity. For this compound derivatives, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties.

The nature and position of substituents on the piperidine ring and its appended groups can have a profound impact on the biological activity of this compound derivatives.

For example, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines developed as opioid receptor antagonists, the N-substituent was found to be a key determinant of affinity and selectivity for the µ, δ, and κ opioid receptors. nih.govnih.gov The presence and position of methyl groups on the piperidine ring also influence the antagonist properties. nih.gov A detailed SAR study revealed that analogues lacking the 4-methyl group, the 3-methyl group, or both, exhibited different profiles of opioid receptor antagonism. nih.gov

In the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), a series of compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core were synthesized and evaluated. nih.gov SAR studies showed that substituents on the pyridine (B92270) core were crucial for activity. For instance, compounds with 5,6-di-(4-bromophenyl) or 5,6-di-(4-cyanophenyl) substituents were found to be more active than their unsubstituted counterparts. nih.gov The linker between the piperidine and the core structure was also found to be important, with an ether linkage being favored over an amine linkage. nih.gov

The following table summarizes the SAR findings for a series of LSD1 inhibitors based on a 3-(piperidin-4-ylmethoxy)pyridine scaffold:

| Compound | R5 Substituent | R6 Substituent | Ki (µM) |

| 6 | 4-tolyl | 4-tolyl | 32.2 |

| 7 | 4-bromophenyl | 4-bromophenyl | 26.2 |

| 8 | 4-cyanophenyl | 4-cyanophenyl | 9.1 |

| 12 | 4-cyanophenyl | 4-cyanophenyl | 4.0 |

| Data sourced from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds as LSD1 inhibitors. nih.gov |

Chirality is a critical factor in the biological activity of many drugs, and piperidine-containing compounds are no exception. thieme-connect.comresearchgate.netthieme-connect.com The introduction of a chiral center into the piperidine ring can lead to enantiomers with significantly different biological activities, selectivities, and pharmacokinetic profiles. researchgate.netthieme-connect.com This is because the three-dimensional arrangement of atoms in a chiral molecule dictates how it fits into the chiral environment of a biological target.

In the case of HIV-1 protease inhibitors, the stereochemistry of the piperidine scaffold is crucial for potency. nih.gov For instance, an inhibitor with an (R)-piperidine-3-carboxamide as the P2-ligand showed a 120-fold improvement in potency over its diastereomer. nih.gov This highlights the importance of the correct stereochemical configuration for optimal interaction with the enzyme's active site.

Similarly, for inhibitors of MEK1/2, the introduction of a chiral center in the piperidine ring can significantly improve the activity of the drug. researchgate.net The chiral piperidine side chain can fit more easily into the cavity of the MEK enzyme, which is essential for increasing the drug's potency. researchgate.net This underscores the value of using chiral piperidine scaffolds in drug design to enhance biological activities and selectivity. thieme-connect.comresearchgate.net

In Vitro Biological Evaluation Methodologies

The biological activity of this compound derivatives is assessed using a variety of in vitro assays. These assays are designed to measure the compound's effect on a specific biological target or cellular process.

For enzyme inhibitors, the most common in vitro assay is an enzyme inhibition assay. nih.govnih.govturkjps.org This assay measures the ability of a compound to reduce the activity of a specific enzyme. The results are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, the inhibitory potency of novel neuraminidase inhibitors was evaluated using a fluorescence resonance energy transfer (FRET) method, with the results expressed as IC50 values. nih.gov Similarly, the inhibitory activities of PI3Kδ inhibitors were determined using a kinase assay, also yielding IC50 values. rhhz.netnih.gov

For compounds that target receptors, radioligand binding assays are often used to determine the compound's affinity for the receptor. nih.gov In this assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor in the presence of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and a Ki value (inhibition constant) is calculated, which reflects the compound's affinity for the receptor.

In addition to target-based assays, cell-based assays are also employed to evaluate the biological activity of these compounds in a more physiologically relevant context. rhhz.netmdpi.comnih.gov For example, the cytotoxic activities of novel anticancer agents were evaluated against various cancer cell lines using a CCK-8 assay, which measures cell proliferation. rhhz.net The results of these assays are also typically reported as IC50 values. rhhz.netnih.gov

Assessment of Biological Pathways and Target Modulation

The biological effects of this compound derivatives are primarily attributed to their interaction with key proteins in various signaling pathways. These interactions can lead to the modulation of cellular processes and offer potential therapeutic benefits.

Derivatives of this compound have been identified as modulators of several important biological pathways:

Neurotransmission and Neurodegeneration: The piperidine core is a common feature in many compounds targeting the central nervous system. Derivatives of this compound have been investigated for their potential to modulate neurotransmitter systems. Some research suggests that these compounds may influence pathways related to anxiety and depression. Furthermore, the structural similarity of piperidine derivatives to known inhibitors of enzymes involved in neurodegenerative diseases, such as Alzheimer's disease, has prompted investigations into their role in these pathways. For instance, the inhibition of beta-secretase, an enzyme involved in the production of amyloid-beta plaques, has been explored with 3,4-disubstituted piperidinyl compounds. google.com

Cancer Proliferation and Epigenetics: A significant area of research for piperidine derivatives is in oncology. Derivatives containing the 3-(piperidin-4-ylmethoxy)pyridine moiety have been shown to be potent inhibitors of Lysine Specific Demethylase 1 (LSD1). google.com LSD1 is a key enzyme in epigenetic regulation and is often overexpressed in various cancers. Its inhibition can lead to the reactivation of tumor suppressor genes.